

6-Bromopyridine-2-boronic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromopyridine-2-boronic acid**

Cat. No.: **B1272034**

[Get Quote](#)

An In-depth Technical Guide to **6-Bromopyridine-2-boronic acid**: Chemical Properties, Structure, and Applications

This guide provides a comprehensive overview of the chemical properties, structure, and common applications of **6-Bromopyridine-2-boronic acid**, a key building block in modern synthetic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Properties and Structure

6-Bromopyridine-2-boronic acid is a heterocyclic organic compound essential for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its structure consists of a pyridine ring substituted with a bromine atom at the 6-position and a boronic acid group at the 2-position.

Structure:

- IUPAC Name: (6-Bromopyridin-2-yl)boronic acid[1]
- Alternate Names: **6-Bromopyridine-2-boronic acid**[2]
- CAS Number: 440680-34-2[2][3]
- Molecular Formula: C₅H₅BBrNO₂[2][3]

- SMILES: OB(O)C1=NC(Br)=CC=C1[1]

The key quantitative properties of **6-Bromopyridine-2-boronic acid** are summarized in the table below. It is important to note that while some physical properties like melting and boiling points are not readily available in the literature for this specific isomer, data for the closely related isomer, 6-Bromo-3-pyridinylboronic acid, is provided for context.

Property	Value	Source
Molecular Weight	201.81 g/mol	[3]
Appearance	White to off-white solid	[4]
Melting Point	No data available	[5]
Melting Point (Isomer)	161-166 °C (for 6-Bromo-3-pyridinylboronic acid)	
Boiling Point	No data available	
Solubility	Soluble in polar organic solvents like methanol, DMSO	[6]

Spectroscopic Data

While a dedicated public spectrum for **6-Bromopyridine-2-boronic acid** is not available, general principles of NMR spectroscopy for organoboron compounds apply. The carbon atom attached to the boron typically exhibits a broad signal in ^{13}C NMR spectra due to the quadrupolar relaxation of the boron nucleus (^{11}B , $I=3/2$; ^{10}B , $I=3$)[7]. Similarly, protons on adjacent carbons may show broadening. ^{11}B NMR is a useful technique for characterizing such compounds[6][7].

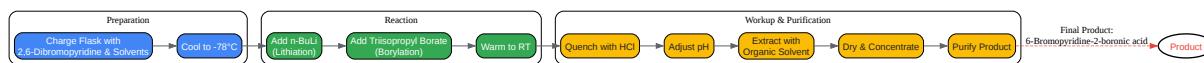
Experimental Protocols

6-Bromopyridine-2-boronic acid is primarily used as a reagent in cross-coupling reactions. Below are detailed experimental protocols for its synthesis and a typical application in a Suzuki-Miyaura coupling reaction.

Synthesis of 6-Bromopyridine-2-boronic acid

The synthesis of pyridinylboronic acids is commonly achieved through a halogen-metal exchange followed by borylation. This protocol is adapted from general procedures for the synthesis of related pyridylboronic acids^{[8][9]}. The selective formation of the 2-boronic acid from 2,6-dibromopyridine is achieved by leveraging the higher reactivity of the bromine at the 2-position towards lithiation at low temperatures.

Reaction Scheme:


Materials and Reagents:

- 2,6-Dibromopyridine
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Toluene
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Triisopropyl borate
- Hydrochloric acid (HCl), aqueous (e.g., 2 M)
- Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
- Ethyl acetate or Dichloromethane for extraction
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Inert gas (Nitrogen or Argon)

Procedure:

- Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

- Reagent Charging: The flask is charged with 2,6-dibromopyridine (1.0 eq) and anhydrous toluene and anhydrous THF (e.g., in a 4:1 ratio). The solution is cooled to a low temperature, typically between -78 °C and -40 °C, using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.0 to 1.1 eq) is added dropwise via syringe over 30-60 minutes, ensuring the internal temperature remains below the target threshold (e.g., <-70 °C). The reaction mixture is stirred at this temperature for an additional 30-60 minutes.
- Borylation: Triisopropyl borate (1.1 to 1.5 eq) is added dropwise, again maintaining the low temperature. The mixture is stirred for another 1-2 hours at this temperature, then allowed to warm slowly to room temperature overnight.
- Quenching and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour.
- pH Adjustment: The pH of the aqueous layer is carefully adjusted to approximately 7-8 using a saturated base solution (e.g., NaHCO₃).
- Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate.
- Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization or silica gel column chromatography to afford pure **6-Bromopyridine-2-boronic acid**.

[Click to download full resolution via product page](#)

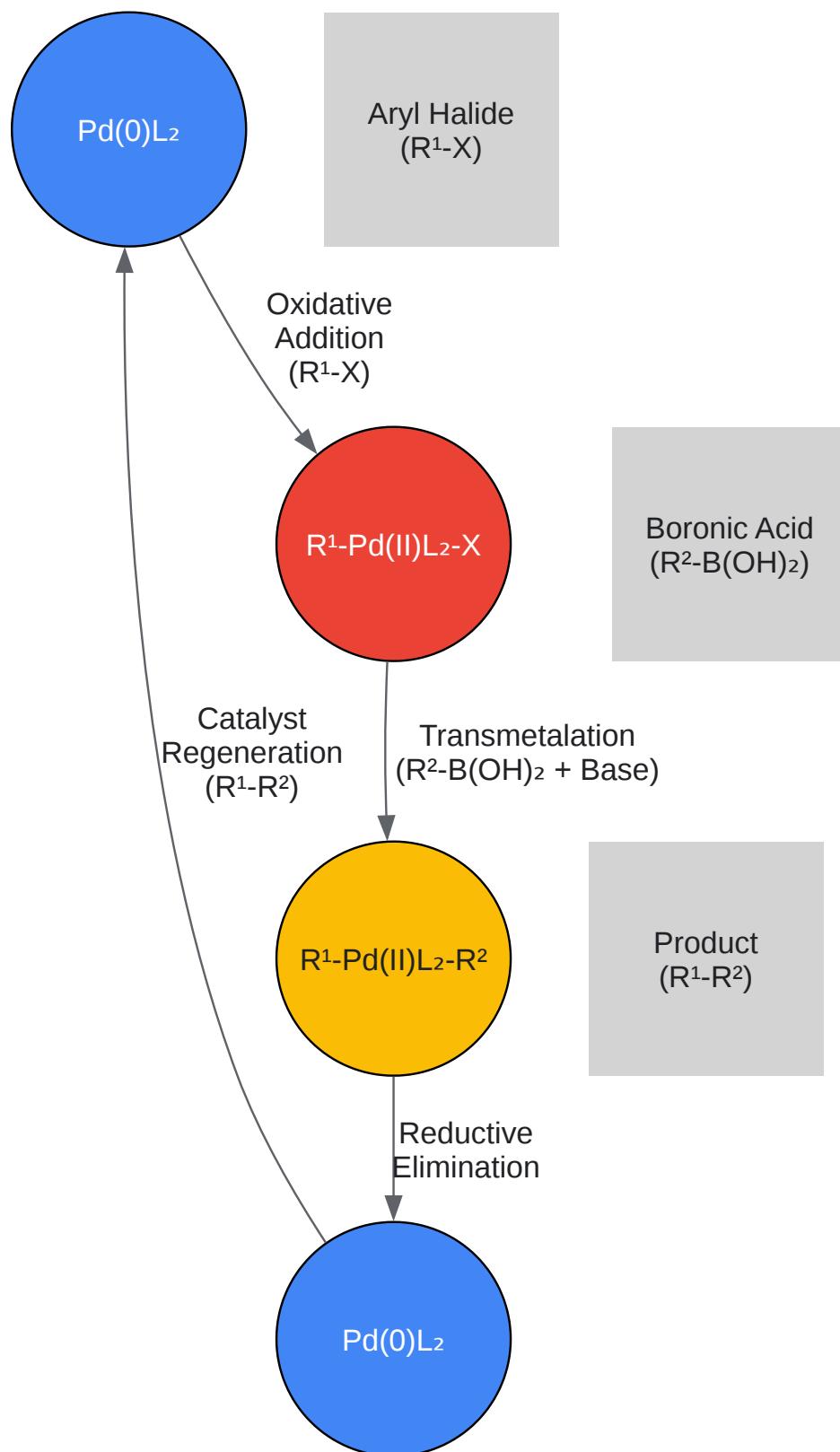
Caption: Synthesis workflow for **6-Bromopyridine-2-boronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation[10][11]. The coupling of 2-pyridyl nucleophiles can be challenging due to slow transmetalation and potential protodeboronation[12]. The following is a general protocol that may require optimization depending on the specific coupling partner.

Reaction Scheme:

6-Bromopyridine-2-boronic acid + Aryl/Heteroaryl-Halide \rightarrow 6-Bromo-2-(Aryl/Heteroaryl)pyridine


Materials and Reagents:

- **6-Bromopyridine-2-boronic acid** (1.2-1.5 eq)
- Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0-3.0 eq)
- Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
- Inert gas (Nitrogen or Argon)

Procedure:

- Setup: A Schlenk tube or round-bottom flask is charged with the aryl halide (1.0 eq), **6-Bromopyridine-2-boronic acid** (1.5 eq), and the base (e.g., K_2CO_3 , 2.0 eq).
- Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). This cycle is repeated three times.
- Solvent and Catalyst Addition: The solvent system (e.g., dioxane/water 4:1) is added via syringe, followed by the palladium catalyst.

- Degassing: The mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes.
- Heating: The reaction mixture is heated with vigorous stirring to a temperature between 80-110 °C. The reaction progress is monitored by TLC or LC-MS.
- Cooling and Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
- Extraction: The layers are separated, and the aqueous phase is extracted twice more with the organic solvent.
- Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired biaryl product.

[Click to download full resolution via product page](#)**Caption:** Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Proper safety precautions should be taken when handling **6-Bromopyridine-2-boronic acid** and its reagents.

- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[2][5]. Avoid breathing dust and avoid contact with skin and eyes[2][4]. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place[2][5]. For long-term stability, storage in a freezer under an inert atmosphere is recommended[13].
- **Stability:** The compound is generally stable under normal conditions[5]. However, boronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or upon prolonged exposure to air and moisture. The pinacol ester derivative is often used to improve stability[14].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. synchem.de [synchem.de]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 440680-34-2|(6-Bromopyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 14. 6-Bromopyridine-2-boronic acid, pinacol ester AldrichCPR 651358-83-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [6-Bromopyridine-2-boronic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272034#6-bromopyridine-2-boronic-acid-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com